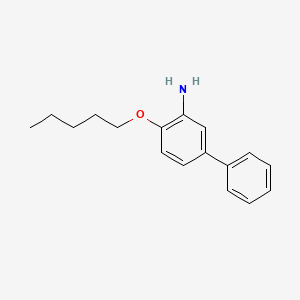

2-Pentyloxy-5-phenylaniline

Description

Nomenclature and Structural Characterization within the Aryl Aniline (B41778) Ether Class

2-Pentyloxy-5-phenylaniline is systematically named as such, indicating a core aniline molecule (benzenamine). wikipedia.orgncert.nic.in A pentyloxy group (-OC5H11) is attached at the second carbon position of the benzene (B151609) ring, and a phenyl group (-C6H5) is located at the fifth position, relative to the amino group (-NH2). The compound's chemical formula is C17H21NO, and it has a molecular weight of approximately 255.36 g/mol . scbt.comguidechem.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 206761-83-3 scbt.com |

| Molecular Formula | C17H21NO scbt.com |

| Molecular Weight | 255.36 g/mol guidechem.com |

| Topological Polar Surface Area | 35.2 Ų guidechem.com |

| Rotatable Bond Count | 6 guidechem.com |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

Historical Context and Chemical Significance of Aniline and Aryl Ether Scaffolds

The foundational components of this compound, aniline and aryl ethers, each have a rich history and profound significance in chemical science.

Aniline , first isolated in 1826 by Otto Unverdorben from the destructive distillation of indigo, has a storied past. wikipedia.orgbritannica.comacs.org Its name, derived from the indigo-yielding plant Indigofera anil, points to its early association with the dye industry. britannica.com The discovery of mauveine, the first synthetic dye, by William Perkin in 1856, which used an aniline derivative, revolutionized the textile industry and spurred the growth of major chemical companies. trc-leiden.nl Aniline's importance extends beyond dyes; it is a crucial intermediate in the production of pharmaceuticals, polymers, rubber chemicals, and agricultural products. britannica.comchemcess.com The amino group attached to the benzene ring in aniline makes it a primary aromatic amine and a weak base. britannica.com This functional group is key to its reactivity, allowing for a wide range of chemical transformations. chemcess.com

Aryl ether scaffolds are also integral to modern chemistry. The diaryl ether motif, in particular, is a prevalent structural unit in both natural products and synthetic organic compounds, recognized for its presence in a multitude of medicinal and agrochemical agents. acs.orgnih.gov The ether linkage, while seemingly simple, imparts specific conformational properties and can influence the electronic nature of the aromatic rings it connects. The synthesis of aryl ethers has been a long-standing area of research, with methods like the Ullmann condensation and more modern transition-metal-catalyzed cross-coupling reactions being pivotal. scientificupdate.comorganic-chemistry.org The rigidity and electronic communication afforded by aryl-containing scaffolds, including those with ether linkages, make them valuable in the design of host-guest systems and functional materials. nih.gov

Current Research Trajectories for Phenylaniline and Pentyloxy-Substituted Compounds

Contemporary research continues to explore the vast chemical space occupied by derivatives of phenylaniline and compounds bearing pentyloxy substituents, driven by the quest for novel functionalities and applications.

Phenylaniline derivatives are being investigated for a wide range of applications. The core structure, featuring two linked phenyl rings with an amino group, provides a versatile platform for creating complex molecules. Research has shown that the substitution pattern on the phenyl rings can significantly impact the compound's properties. For instance, arylamines are known to be highly reactive toward electrophilic aromatic substitution, a characteristic that is exploited in the synthesis of diverse structures. libretexts.org Recent studies have even explored metal-free methods for the arylation of the aniline C-N bond, opening new avenues for biaryl synthesis. nih.gov Furthermore, the electronic properties of phenylaniline derivatives are of interest, with studies examining intramolecular charge transfer in complex molecular cages built from such units. acs.org

Pentyloxy-substituted compounds are part of a broader research area focused on the effects of alkoxy chains on the properties of aromatic systems. The length and nature of the alkyl chain in an alkoxy group can influence factors such as solubility, liquid crystalline behavior, and biological activity. The introduction of a pentyloxy group can modulate the lipophilicity of a molecule, a key parameter in drug design. Research into phenylalanine derivatives, for example, highlights the importance of modifying such molecules to create analogues with specific properties, often for applications in biotechnology and pharmacology. frontiersin.org The synthesis of various alkyl aryl ethers is a continuous area of development, with a focus on creating more efficient and environmentally friendly catalytic systems. organic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pentoxy-5-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-2-3-7-12-19-17-11-10-15(13-16(17)18)14-8-5-4-6-9-14/h4-6,8-11,13H,2-3,7,12,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXKEKVPPZQNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375103 | |

| Record name | 2-Pentyloxy-5-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-83-3 | |

| Record name | 2-Pentyloxy-5-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pentyloxy 5 Phenylaniline and Analogous Structures

Precursor Synthesis and Functionalization Strategies for Aryl Anilines

The assembly of the 2-Pentyloxy-5-phenylaniline scaffold begins with the preparation of its fundamental building blocks: the pentyloxy-substituted aromatic ring and the phenylaniline core. The order of these synthetic steps is critical and is often dictated by the directing effects of the functional groups involved. masterorganicchemistry.com

Preparation of Pentyloxy-Substituted Aromatic Intermediates

The introduction of a pentyloxy group onto an aromatic ring is a foundational step in forming one of the key intermediates. This is typically achieved through etherification reactions, where a phenol (B47542) derivative is treated with a pentylating agent.

A common strategy involves the nitration of phenol to produce a mixture of o-nitrophenol and p-nitrophenol. The desired isomer, often a p-nitrophenol derivative, can then be isolated. The subsequent etherification is carried out under basic conditions, where the phenolic proton is removed to form a more nucleophilic phenoxide ion. This ion then reacts with a pentyl halide, such as 1-bromopentane, in a classic Williamson ether synthesis to yield the pentyloxy-substituted nitroaromatic compound. This nitro-intermediate is pivotal for subsequent reduction to the corresponding aniline (B41778).

Alternatively, direct etherification methods can be applied to anilide precursors. For instance, treatment of an anilide with phenyliodine bis(trifluoroacetate) (PIFA) in the presence of an alcohol can lead to the formation of a para-etherified product in good yields. rsc.org This approach offers a more direct route to pentyloxy-substituted aniline derivatives, bypassing the need for a separate nitration and reduction sequence.

Synthetic Routes for the Phenylaniline Core

The phenylaniline core, also known as an aminobiphenyl, is central to the target molecule. Its synthesis is most commonly accomplished through the reduction of a corresponding nitrobiphenyl intermediate.

The synthesis often starts with the nitration of biphenyl (B1667301). However, controlling the regioselectivity of this reaction can be challenging. A more controlled approach involves the Suzuki cross-coupling reaction, where a protected aminophenylboronic acid (or its ester) is coupled with a suitable aryl halide.

A widely used and versatile method for creating the aniline functionality is the reduction of an aromatic nitro group. youtube.com This transformation is a cornerstone of amine synthesis due to the ready availability of nitroaromatic compounds via electrophilic nitration. Several methods are available for this reduction, each with its own advantages regarding selectivity and reaction conditions. youtube.com

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). youtube.com It is highly efficient but can also reduce other functional groups like alkenes or remove aromatic halogens. youtube.com

Metal-Acid Systems: A classic and reliable method uses metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. youtube.comyoutube.com The reaction of iron with a weak acid like acetic acid is particularly mild and tolerates many other functional groups. youtube.com

Stannous Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups, often performed in an alcohol solvent like ethanol. youtube.com

The choice of reducing agent is critical and depends on the presence of other functional groups within the molecule that must be preserved during the synthesis.

Table 1: Comparison of Common Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd/C | H₂ gas, Pd/C catalyst, solvent (e.g., EtOH, EtOAc) | High efficiency, clean workup | Can reduce other functional groups (alkenes, alkynes), may remove halogens |

| Fe/HCl or Fe/AcOH | Metallic iron, acid | Mild conditions (with AcOH), cost-effective, tolerates many functional groups | Requires acidic conditions, workup can be tedious |

| SnCl₂ | SnCl₂, solvent (e.g., EtOH) | Mild conditions, good for sensitive substrates | Stoichiometric amounts of tin salts produced as waste |

Formation of the Ether Linkage in Aniline Derivatives

Creating the ether bond is a critical step that can be approached from several angles, including direct etherification, transition metal-catalyzed reactions, and nucleophilic aromatic substitution.

Direct Etherification Protocols from Anilines

Directly forming an ether linkage on an aniline derivative can be challenging due to the nucleophilicity of the amine. However, specific protocols have been developed to achieve this transformation. One such method involves the use of hypervalent iodine reagents. The treatment of anilides with phenyliodine bis(trifluoroacetate) (PIFA) and a Lewis acid like BF₃·OEt₂ in the presence of an alcohol can yield para-etherified products. rsc.org This reaction proceeds with high regioselectivity, offering a direct route to ether-substituted anilines from readily available anilide precursors. rsc.org

Transition Metal-Catalyzed C-O Bond Formation Approaches, including Pd-catalyzed etherification of nitroarenes

Modern synthetic chemistry heavily relies on transition metal catalysis for the formation of C-O bonds. Palladium-catalyzed reactions are particularly prominent in this area. A significant advancement is the Pd-catalyzed etherification of nitroarenes with arenols (phenols). scite.aiacs.orgelsevierpure.com This method provides direct access to a range of unsymmetrical diaryl ethers from nitroarenes, which are precursors to the final aniline products. scite.aiacs.orgfigshare.com

The success of this catalytic system often depends on the rational design of ligands that facilitate both the oxidative addition of the C-NO₂ bond to the palladium center and the subsequent reductive elimination to form the C-O bond. scite.aiacs.org While common ligands like BrettPhos have been found to be ineffective in certain denitrative etherification reactions, newly designed, sterically demanding N-heterocyclic carbene (NHC) or Buchwald-type ligands have shown significant catalytic activity. acs.orgresearchgate.net This catalytic system is advantageous as it utilizes readily available nitroarenes and offers a halogen-free approach to ether synthesis. researchgate.net

Nucleophilic Aromatic Substitution Strategies for Ether Synthesis

Nucleophilic Aromatic Substitution (SNA_r_) is a classical and powerful method for forming C-O bonds on aromatic rings. masterorganicchemistry.com This reaction mechanism is fundamentally different from electrophilic aromatic substitution. chemistrysteps.com It requires an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWG), most commonly a nitro group (NO₂). masterorganicchemistry.comchemistrysteps.com

The mechanism proceeds via an addition-elimination pathway. A nucleophile, such as a pentyloxide anion, attacks the carbon atom bearing a suitable leaving group (e.g., a halide). chemistrysteps.com For the reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning allows for the effective delocalization and stabilization of the negative charge in the intermediate Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The reaction is completed by the elimination of the leaving group, which restores the aromaticity of the ring. chemistrysteps.com The reactivity of the leaving group in SNA_r_ reactions often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.com This strategy is highly effective for synthesizing alkoxy-substituted nitroaromatics, which can then be reduced to the target anilines.

Synthesis of the Carbon-Carbon Bond Between Aryl Moieties

The formation of the C-C bond between the two aryl rings in this compound is a critical step in its synthesis. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Transition metal-catalyzed cross-coupling reactions are fundamental for the formation of C-C bonds in the synthesis of complex organic molecules like biaryls. acs.orgmdpi.com The Suzuki, Heck, and Stille reactions are prominent examples of such transformations and are widely applicable. acs.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is noted for its mild conditions and the low toxicity of the boron reagents. libretexts.orgorganic-chemistry.org For the synthesis of a biphenyl system, an arylboronic acid can be coupled with an aryl halide. rsc.orgnih.gov The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The development of new catalyst systems continues to improve the efficiency of this reaction. thieme-connect.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org While typically used to form substituted alkenes, variations of the Heck reaction can be applied to generate biaryl compounds. nih.gov The intramolecular version of this reaction is particularly powerful for creating cyclic systems. wikipedia.orgchim.it The reaction generally proceeds with high stereoselectivity. organic-chemistry.org

Stille Reaction: The Stille reaction facilitates C-C bond formation by coupling an organotin compound with various organic electrophiles, including aryl halides. organic-chemistry.orgrsc.orgwikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, and their tolerance of a wide array of functional groups. rsc.orgwikipedia.orglibretexts.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, similar to the Suzuki coupling. wikipedia.orgresearchgate.net However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.orglibretexts.org

| Reaction | Coupling Partners | Catalyst | Key Features & Disadvantages | References |

| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | Palladium(0) complex | Mild conditions, low toxicity of reagents. | libretexts.orgorganic-chemistry.org |

| Heck | Unsaturated halide + Alkene | Palladium catalyst | High stereoselectivity, can be used for intramolecular cyclizations. | wikipedia.orgorganic-chemistry.orgwikipedia.org |

| Stille | Organotin compound + Organic electrophile | Palladium catalyst | Reagents are stable but highly toxic. | organic-chemistry.orgrsc.orgwikipedia.org |

Other Aromatic Coupling Methodologies

Beyond the classic palladium-catalyzed cross-coupling reactions, other methods for forming aryl-aryl bonds exist. For instance, nickel-catalyzed couplings have emerged as a cost-effective alternative, capable of coupling less-reactive electrophiles like aryl chlorides. mdpi.comillinois.edu Iron-catalyzed cross-coupling reactions are also gaining attention as a more economical and environmentally friendly option. rsc.org Furthermore, research has explored transition-metal-free methods, such as a lithium-catalyzed C-C coupling of benzene (B151609) molecules to form biphenyl, which can occur spontaneously without a significant activation barrier. nih.govacs.org Photochemical methods that avoid the need for catalysts are also being developed, where irradiation with UV light initiates the C-H arylation. researchgate.net

Methodological Advancements and Green Chemistry Principles in Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, often guided by the principles of green chemistry. This includes the development of milder reaction conditions, more efficient catalysts, and the reduction or elimination of hazardous solvents. acs.orgacs.org

Development of Mild Reaction Conditions and Catalyst Systems

A major focus in the advancement of cross-coupling reactions is the development of catalyst systems that operate under milder conditions and can activate a broader range of substrates. nih.gov The use of earth-abundant 3d transition metals like nickel, cobalt, and iron as alternatives to palladium is a significant area of research. mdpi.comnih.govrsc.org These metals are more cost-effective and can offer different reactivity profiles. mdpi.com For aryl ether synthesis, copper-catalyzed Ullmann-type reactions have been improved to proceed at lower temperatures (e.g., 90°C) with the aid of specific ligands like N,N-dimethylglycine. organic-chemistry.orgbeilstein-journals.org In some cases, well-defined, air-stable copper(I) catalysts can be used, simplifying the experimental setup. umass.edu

| Advancement | Description | Catalyst/System | Benefit | References |

| Earth-Abundant Metal Catalysts | Use of metals like Fe, Co, Ni instead of Pd. | Iron, Cobalt, or Nickel complexes | Cost-effective, alternative reactivity. | mdpi.comnih.govrsc.org |

| Improved Ullmann Reaction | Lower reaction temperatures for diaryl ether synthesis. | Copper(I) with N,N-dimethylglycine | Milder conditions, broader substrate scope. | organic-chemistry.orgbeilstein-journals.org |

| Air-Stable Catalysts | Development of catalysts that do not require inert atmospheres. | Bromo(triphenylphosphine)copper(I) | Simplified experimental procedures. | umass.edu |

Solvent-Free and Photo-Initiated Protocols for Aryl Ether Formation

In line with green chemistry principles, efforts have been made to reduce solvent waste. Solvent-free methods for diaryl ether synthesis have been developed, for example, using a solid base like KF/Alumina, which can proceed at room temperature or with microwave irradiation. researchgate.net These methods offer advantages in terms of cost, reaction time, and ease of product isolation. researchgate.net Dehydrogenative arylation from non-aromatic precursors in the presence of a palladium on charcoal catalyst also provides a solvent-free route to aryl ethers. rsc.org

Photo-initiated reactions represent another frontier in green synthesis. These reactions can often be conducted under mild, metal-free conditions. organic-chemistry.org For instance, the arylation of alcohols using diaryliodonium salts can be achieved in water at low temperatures without the need for a metal catalyst. organic-chemistry.org Photo-initiated cationic polymerization of vinyl ethers has also been explored, indicating the potential for light-driven C-O bond formation. researchgate.netresearchgate.net More directly, photochemical methods for aryl-aryl coupling have been developed that proceed without any reagents or catalysts, relying on the photocyclization of ortho-iodoaryl ethers. rsc.org

Considerations for Scalability and Synthetic Efficiency in this compound Production

For the industrial production of this compound, both scalability and synthetic efficiency are paramount. The choice of synthetic route must consider factors such as cost of starting materials and catalysts, reaction times, energy input, and the ease of purification. While palladium-catalyzed reactions are highly efficient, the cost and potential toxicity of palladium can be a concern for large-scale synthesis. acs.org Therefore, the development of heterogeneous catalysts that can be easily recovered and reused is a key area of process research. acs.org

Elucidation of Reaction Mechanisms in 2 Pentyloxy 5 Phenylaniline Chemistry

Mechanistic Pathways of Aryl Ether Formation from Aniline (B41778) Precursors

The formation of the 2-pentyloxy-5-phenylaniline structure involves the creation of an aryl ether bond on a substituted aniline ring. This transformation can be achieved through several mechanistic routes, primarily involving the conversion of a C-N bond or a precursor functional group into a C-O bond.

The most common and direct approach to forming the pentyloxy group on the aniline precursor is through nucleophilic substitution. This typically follows a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com A classic route is the Williamson ether synthesis, which involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.com

In the context of synthesizing this compound, the starting material would be a derivative of 5-phenyl-2-aminophenol. The phenolic hydroxyl group is first deprotonated by a suitable base (e.g., sodium hydride, NaH) to form a more potent phenoxide nucleophile. This phenoxide ion then attacks the primary carbon of a pentyl halide (e.g., 1-bromopentane). The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (bromide). masterorganicchemistry.com This single-step, concerted process involves the simultaneous formation of the C-O bond and cleavage of the C-Br bond, leading to an inversion of stereochemistry if the carbon were chiral. fiveable.me

An alternative nucleophilic substitution strategy involves activating the aniline precursor itself. Anilines can be converted into quaternary ammonium (B1175870) salts, which serve as excellent leaving groups. researchgate.netnih.gov This method allows for a direct C-N to C-O bond transformation. The reaction of an alcohol or phenol (B47542) with an aryl ammonium salt proceeds smoothly at room temperature in the presence of a strong base. nih.gov

The general mechanism for nucleophilic aromatic substitution (SNAr) is also relevant, particularly if the aromatic ring is activated with electron-withdrawing groups. libretexts.org In this two-step addition-elimination mechanism, the nucleophile (an alkoxide) attacks the carbon atom bearing a suitable leaving group (like a halide) on the aromatic ring. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

While nucleophilic substitutions are common, radical-mediated reactions offer alternative pathways for C-O bond formation, sometimes under milder conditions or with different selectivity. The transformation of a C-N bond to a C-O bond can occur through pathways involving radical intermediates. acs.org

One such mechanism is the SRN1 (substitution, nucleophilic, radical, unimolecular) reaction. This multi-step chain reaction can be used to form aryl ethers from aryl halides or other precursors. organic-chemistry.org A formal cross-coupling of aryl methyl sulfones with alcohols has been shown to proceed via an SRN1 pathway, initiated by a dimsyl-anion, to afford alkyl aryl ethers. organic-chemistry.org

The key steps in a hypothetical SRN1 pathway for this synthesis would be:

Initiation: Generation of a radical anion from the aromatic precursor.

Propagation:

The radical anion fragments, losing a leaving group (e.g., from a modified aniline group) to form an aryl radical.

This aryl radical is trapped by the nucleophile (pentyloxide anion) to form a new radical anion.

An electron is transferred from this new radical anion to a molecule of the starting aromatic substrate, propagating the chain and forming the final ether product.

Nitrogen-centered radicals can also be involved in complex transformations. acs.org While often used for C-N bond formation, the principles of radical generation and reactivity are transferable. For instance, precursors like N-nitrosamides can generate radicals that participate in subsequent bond-forming events. acs.org The transformation of an aniline group might be initiated by its conversion to a diazonium salt, which can then undergo radical decomposition under specific conditions to facilitate coupling with an oxygen-based nucleophile.

Mechanisms of Functional Group Interconversions Involving Aniline and Ether Moieties

Once this compound is formed, its aniline and ether functional groups can undergo a variety of subsequent reactions, known as functional group interconversions (FGIs). imperial.ac.uk These transformations are fundamental in organic synthesis for modifying the molecule's structure and properties. solubilityofthings.comub.edu

The primary amino group (-NH₂) of the aniline moiety is a versatile functional handle.

Acylation: It can readily react with acyl chlorides or anhydrides in an amide bond-forming reaction.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the primary amine into a diazonium salt (-N₂⁺). This intermediate is highly valuable as it can be subsequently replaced by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Oxidation: The aniline group can be oxidized, though this can lead to complex mixtures, including nitroso compounds, nitro compounds, or polymerization. fiveable.me

Alkylation: The amine can be alkylated, though controlling the degree of alkylation can be challenging. scribd.com

The aryl ether group is generally stable, but it can also participate in specific reactions:

Ether Cleavage: The pentyloxy group can be cleaved under harsh conditions using strong acids like HBr or HI. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the less sterically hindered carbon of the C-O bond (in this case, the pentyl group), regenerating a phenol and forming a pentyl halide.

Electrophilic Aromatic Substitution: The alkoxy group is an activating, ortho-, para-directing group for electrophilic substitution on the aromatic ring. The aniline group is also strongly activating and ortho-, para-directing. The combined effect of these two groups would strongly direct incoming electrophiles to the positions ortho and para to the amino group, although steric hindrance from the pentyloxy group would influence the regiochemical outcome.

Computational Mechanistic Studies

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights into transient structures and energetic profiles that are often inaccessible through experimental means alone.

The study of a reaction's energy landscape is key to understanding its feasibility and mechanism. repec.org This landscape maps the potential energy of the system as a function of the geometric coordinates of the atoms. Minima on this surface represent stable reactants, intermediates, and products, while saddle points correspond to transition states—the highest energy point along the lowest energy reaction pathway. nih.gov

For the SN2 synthesis of this compound from a phenoxide precursor and pentyl bromide, a computational analysis (e.g., using Density Functional Theory, DFT) would model the following:

Reactants: The separated phenoxide and pentyl bromide molecules.

Transition State: A single transition state where the C-O bond is partially formed and the C-Br bond is partially broken. The energy of this state relative to the reactants gives the activation energy barrier.

Products: The final this compound molecule and the bromide ion.

The energy landscape would appear as a "funnel" leading from the higher-energy reactants, over the transition state, and down to the lower-energy products. repec.orgnih.gov The shape of this funnel and the height of the barrier provide detailed information about the reaction rate and mechanism.

Computational studies can provide quantitative data on the kinetic and thermodynamic parameters of a reaction.

Kinetic Parameters: The primary kinetic parameter is the activation energy (Ea) or enthalpy of activation (ΔH‡), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. The entropy of activation (ΔS‡) provides insight into the degree of order in the transition state compared to the reactants. For a bimolecular reaction like the SN2 synthesis, a negative ΔS‡ is expected, as two molecules combine to form a more ordered single transition state. rsc.org

Kinetic studies on related nucleophilic substitution reactions involving anilines have shown low enthalpy of activation and large negative entropy of activation values, which are consistent with a highly organized SN2 transition state. rsc.org

Below is a table with representative kinetic data from a study of nucleophilic substitution reactions with anilines, illustrating the types of parameters that would be determined for the synthesis of this compound.

Table of Mentioned Compounds

Theoretical and Computational Chemistry of 2 Pentyloxy 5 Phenylaniline

Electronic Structure Analysis through Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These computational methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Molecular Orbital Theory and Frontier Orbitals (HOMO/LUMO)

Frontier Molecular Orbital Theory (FMO) is a key application of molecular orbital theory used to describe and predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.orgambeed.com The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap often implies higher reactivity. researchgate.net While the principles of FMO theory are well-established, specific calculations determining the HOMO-LUMO energies and the spatial distribution of these orbitals for 2-Pentyloxy-5-phenylaniline are not available in the reviewed literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their respective energy levels. For a flexible molecule like this compound, which has a rotatable pentyloxy chain and a phenyl group, this analysis would be crucial. uni.lu

Molecular dynamics (MD) simulations could provide further insight by modeling the physical movements of the atoms and molecules over time. This would help in understanding the compound's dynamic behavior, stability of its conformers, and how it might interact with other molecules in a system. Currently, there are no specific MD simulation studies available for this compound.

Spectroscopic Property Predictions for Structural Elucidation (e.g., NMR, UV-Vis, IR)

Computational methods can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. These predicted spectra are powerful tools for structural elucidation when compared with experimental data. While predicted spectra are available for many compounds, specific computational predictions for the NMR, UV-Vis, or IR spectra of this compound have not been located in public databases.

Quantitative Structure-Property Relationship (QSPR) Studies for Molecular Design

Quantitative Structure-Property Relationship (QSPR) studies are used to create mathematical models that correlate a molecule's chemical structure with its physical, chemical, or biological properties. These models are instrumental in molecular design, allowing for the prediction of properties for new, unsynthesized compounds. A QSPR study involving this compound would require a dataset of related molecules with known properties, from which a predictive model could be built. No such studies specifically incorporating this compound were identified.

Design and Synthesis of 2 Pentyloxy 5 Phenylaniline Derivatives and Analogues

Strategic Approaches to Structural Diversification of the Core Molecule

The diversification of the 2-Pentyloxy-5-phenylaniline structure is primarily achieved by modifying its three key components: the pentyloxy chain, the aromatic rings, and the aniline (B41778) nitrogen.

The 2-pentyloxy group is a significant determinant of the molecule's physical properties, such as solubility and liquid crystallinity. Modifications to this aliphatic chain are a key strategy for fine-tuning these characteristics. Research on related alkoxy-bearing molecules demonstrates that altering the length and branching of the alkyl chain profoundly influences intermolecular interactions. researchgate.net

Chain Length Variation: The length of the alkoxy chain is a critical factor. Homologous series are often synthesized to study the effect of chain length on the mesomorphic (liquid crystal) properties of the resulting materials. For instance, in similar Schiff base systems, shorter chains (like methoxy (B1213986) or ethoxy) may not exhibit liquid crystal phases, while increasing the chain length (e.g., from propoxy to hexyloxy) can induce nematic phases. Further lengthening can lead to the appearance of smectic phases. researchgate.net This suggests that a systematic variation of the n-alkoxy chain in 2-alkoxy-5-phenylaniline from shorter (e.g., C1-C4) to longer (e.g., C6-C10) could systematically control the thermal range and type of liquid crystal phases.

Chain Branching and Unsaturation: Introducing branching, such as an isobutyloxy or a 2-methyl-allyloxy group, can disrupt the linearity and packing of the molecules. google.com This often lowers melting points and can influence the type of mesophase formed. The introduction of unsaturation (e.g., an allyloxy or pentenyloxy group) provides a reactive handle for further chemical transformations, such as polymerization or cross-linking, which is valuable in the development of advanced materials.

Table 1: Potential Pentyloxy Chain Modifications and Their Predicted Impact

| Modification Type | Example of Modified Group | Predicted Impact on Properties |

| Chain Elongation | -O(CH₂)₅CH₃ (Hexyloxy) | Potential to stabilize smectic liquid crystal phases; increased melting point. |

| Chain Shortening | -O(CH₂)₂CH₃ (Propoxy) | May favor nematic phases over smectic; decreased melting point. |

| Branching | -OCH₂CH(CH₃)₂ (Isobutoxy) | Lowered melting point; disruption of liquid crystal packing. |

| Unsaturation | -OCH₂CH=CHCH₂CH₃ (2-Pentenyloxy) | Provides a site for polymerization; may alter electronic properties. |

Introducing substituents onto the two aromatic rings of the this compound core is a powerful method for altering its electronic and steric properties. The nature and position of these substituents can dramatically influence the molecule's reactivity, conformation, and intermolecular interactions.

Electronic Effects: Attaching electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano, halogens) can modulate the electron density of the aromatic system. google.com For example, nitration of a related 2-chloro-5-fluorophenol (B1586221) has been shown to be a viable synthetic step, indicating that electrophilic aromatic substitution can be controlled. google.com Placing a nitro group on the aniline ring, for instance, would significantly decrease the basicity of the aniline nitrogen.

Steric Effects: The position of substituents is critical. Ortho-substituents on either ring can induce a twist in the biphenyl (B1667301) system, affecting conjugation and molecular packing. In studies of related 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives, the position of polar substituents on the phenyl ring was found to be crucial for biological activity, with meta-substitution being more effective than ortho-substitution. nih.gov This highlights the importance of regiocontrol in the synthesis of derivatives. Di-substituted compounds can offer even greater potency and property refinement. nih.gov

The aniline nitrogen is a key functional group that can be readily modified to create a vast range of derivatives, most notably amides and secondary or tertiary amines.

N-Acetylation and N-Acylation: The primary amine can be converted into an acetamide (B32628) or other amides through reaction with acyl chlorides or anhydrides. The synthesis of N-{5-Chloro-2-[...]-4-hydroxyphenyl} acetamide derivatives is a well-established process. google.com The resulting N-acetyl group alters the electronic properties, reducing the electron-donating ability of the nitrogen into the ring and providing a hydrogen-bond donor site. The synthesis of various N-phenyl acetamide derivatives is a common strategy in medicinal chemistry and materials science. archivepp.comresearchgate.netnih.gov

N-Alkylation: The aniline nitrogen can also be alkylated to form secondary or tertiary amines. These modifications prevent hydrogen bonding at the nitrogen and increase steric bulk, which can be useful for disrupting crystal packing and lowering melting points.

Table 2: Common Derivatization Reactions at the Aniline Nitrogen

| Reaction Type | Reagent Example | Resulting Functional Group | Key Property Change |

| N-Acylation | Acetyl Chloride | -NH-C(=O)CH₃ (Acetamide) | Increased stability, introduces H-bond donor, alters electronic profile. google.com |

| N-Alkylation | Methyl Iodide | -NHCH₃ (Secondary Amine) | Increased basicity (vs. amide), loss of one H-bond donor site. |

| Schiff Base Formation | Benzaldehyde | -N=CH-Ph (Imine) | Extends conjugation, often enhances liquid crystalline properties. researchgate.net |

Exploration of Stereochemical Aspects in Derivative Synthesis

The introduction of chirality into the this compound scaffold can lead to materials with unique optical properties, such as chiral liquid crystals (cholesteric phases) or enantioselective catalysts. Stereochemistry can be introduced in several ways:

Chiral Pentyloxy Chain: Synthesizing the molecule with an enantiomerically pure branched pentyloxy chain, such as an (S)- or (R)-2-methylbutoxy group, would render the entire molecule chiral.

Chiral Substituents: Attaching a chiral auxiliary to the aniline nitrogen or as a substituent on one of the aromatic rings.

Atropisomerism: Introducing bulky substituents at the ortho positions of the biphenyl linkage can hinder free rotation, potentially leading to stable, separable atropisomers if the rotational barrier is high enough.

The stereoselective synthesis of related aniline derivatives has been demonstrated, for example, in radical tandem reactions with chiral furanones, indicating that stereocontrol is achievable in complex reactions involving aniline-type molecules. rsc.org

Investigation of Structure-Function Relationships in Chemical and Material Science Contexts

A primary goal of synthesizing derivatives of this compound is to establish clear relationships between molecular structure and macroscopic function, particularly in material science.

Liquid Crystals: The biphenyl core structure is a common feature in molecules designed to exhibit liquid crystal (LC) properties. The elongated, semi-rigid shape of this compound makes it a promising candidate for an LC mesogen. The structure-function relationships are clear:

Alkoxy Chain Length: As discussed, longer chains tend to promote higher-order (smectic) phases due to increased van der Waals interactions. researchgate.net

Terminal Substituents: Adding a polar group, such as a fluoro or cyano substituent, to the terminal phenyl ring can significantly alter the dielectric anisotropy and mesophase stability of the material. semanticscholar.org

Lateral Substituents: A substituent ortho to the alkoxy group can increase the molecular breadth, potentially disrupting mesophase stability or inducing lower clearing points.

Photophysical Properties: The conjugated biphenyl system suggests that these compounds may have interesting photophysical properties (absorption and fluorescence). Modifying the aromatic rings with electron-donating or -withdrawing groups, or extending the conjugation via Schiff base formation, would be expected to shift the absorption and emission wavelengths. Studies on fluorinated liquid crystals have shown that increasing terminal side chain length can reduce the optical band gap. semanticscholar.org

Control of Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

Achieving selectivity is paramount when synthesizing complex derivatives of a multifunctional molecule like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, the acylation of the aniline nitrogen is typically much faster and occurs under milder conditions than acylation of the aromatic rings (Friedel-Crafts acylation). Therefore, N-acylation can be achieved with high chemoselectivity.

Regioselectivity: This involves controlling the position of substitution on the aromatic rings. In electrophilic aromatic substitution, the directing effects of the existing substituents (the ortho, para-directing -NH₂ and -OR groups, and the meta-directing effect of a deactivating group if present) must be carefully considered. For instance, bromination would likely occur at the positions ortho and para to the strongly activating amine group, requiring the use of a protecting group on the nitrogen to moderate its reactivity and achieve selective substitution.

Stereoselectivity: As mentioned in section 5.2, achieving stereoselectivity requires the use of chiral reagents, catalysts, or starting materials to control the formation of new stereocenters.

Advanced Research Applications in Organic Chemistry and Materials Science

Utility as Synthetic Intermediates and Building Blocks for Complex Molecules

Aniline (B41778) derivatives are foundational building blocks in modern organic synthesis, widely employed in the creation of pharmaceuticals and materials for organic devices. tohoku.ac.jp The chemical reactivity of 2-Pentyloxy-5-phenylaniline is centered around the nucleophilic amino group and the activated aromatic ring, making it a valuable synthetic intermediate.

The primary amine functionality allows for a wide array of chemical transformations. It can readily undergo reactions such as N-alkylation, N-arylation, acylation, and diazotization, providing access to a vast number of more complex derivatives. For instance, palladium-catalyzed N-arylation reactions are powerful methods for forming carbon-nitrogen bonds, a common transformation in the synthesis of medicinally relevant chiral tertiary anilines. acs.org The presence of the aniline moiety makes this compound a candidate for such coupling reactions, enabling its incorporation into larger, more complex molecular frameworks.

Furthermore, aniline derivatives serve as precursors for the synthesis of various heterocyclic compounds. The strategic placement of the pentyloxy and phenyl groups on the aniline ring influences the electronic properties and steric environment, which can be leveraged to control the regioselectivity of subsequent reactions. The synthesis of complex artificial macrocycles, for example, often relies on predictable reactions involving amine functional groups. nih.gov While not directly reported for this specific molecule, its structure is amenable to multi-component reactions, such as the Ugi reaction, which allows for the rapid assembly of complex structures from simple building blocks. nih.gov Phenylamines, in a broader sense, have also been used as fundamental building blocks for creating layered inorganic-organic hybrid structures. rsc.org

The development of green and efficient synthetic methods is a constant goal in chemistry. Recent advancements include the chemoenzymatic synthesis of anilines using nitroreductase enzymes and the use of Brønsted acidic ionic liquids for one-pot aza-Friedel–Crafts reactions, highlighting the ongoing effort to produce functionalized anilines through sustainable and scalable processes. nih.govacs.org These methods could potentially be adapted for the synthesis or further functionalization of this compound and its derivatives.

Investigation in Organic Electronic Materials

The field of organic electronics leverages the tunable properties of carbon-based molecules to create devices like light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The molecular design of organic semiconductors is crucial for optimizing device performance, and substituted anilines are a promising class of materials. tohoku.ac.jpnih.gov

The performance of an organic electronic device is fundamentally linked to the efficiency of charge transport (holes and electrons) through the active material. This property is highly dependent on the molecular structure and the resulting solid-state packing. In organic semiconductors, charge carriers typically "hop" between adjacent molecules, and the rate of this hopping is influenced by the electronic coupling between them and the reorganization energy of the individual molecule.

For related aromatic structures, such as anthracene (B1667546) derivatives, chemical modifications with aryl substituents have been shown to significantly impact charge-transfer properties. rsc.org The introduction of such groups can improve air stability and lead to more isotropic two-dimensional transport properties. rsc.org For this compound, the constituent parts are expected to influence its semiconductor characteristics in specific ways:

The Phenyl Group : This rigid aromatic substituent can promote π-π stacking interactions between molecules, which is a key factor for efficient orbital overlap and, consequently, good charge transport pathways.

The Aniline Core : The nitrogen atom with its lone pair of electrons makes the molecule electron-rich, suggesting it would be more inclined to transport holes (p-type conduction). The electronic properties can be further tuned by substitution on the nitrogen atom.

The Pentyloxy Group : This flexible alkoxy chain primarily enhances solubility in organic solvents, which is critical for solution-based processing of thin films for devices. It also influences the intermolecular spacing and packing morphology, which can affect charge transport. nih.gov

Organic optoelectronic devices are typically composed of multiple layers, each with a specific function (charge injection, transport, or light emission). mdpi.com The versatile structure of this compound makes it a candidate for several roles within these devices.

Aniline derivatives, particularly triarylamines, are widely used as hole-transporting materials (HTMs) in OLEDs and OPVs due to their good electrochemical stability and ability to efficiently transport positive charges. The core structure of this compound is related to these materials. Furthermore, molecular cages constructed from tris(4-phenyl)aniline have been explored for their potential in optoelectronic applications, demonstrating pronounced intramolecular charge transfer (ICT) behavior, which is essential for the function of many optoelectronic devices. acs.org

Given its electron-rich nature, this compound or its derivatives could serve as a hole-transporting or electron-donating component in an optoelectronic device. The pentyloxy group aids in forming high-quality thin films from solution, while the phenyl-aniline core provides the necessary electronic functionality. Its derivatives could also be incorporated into larger conjugated systems to create emissive materials for OLEDs or light-absorbing dyes for OPVs.

A major advantage of organic semiconductors is the ability to fine-tune their electronic and physical properties through precise molecular design. elsevierpure.com The modification of a core structure with different functional groups allows chemists to control key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical bandgap, solubility, and solid-state morphology. researchgate.net

| Structural Component | Primary Influence on Properties | Potential for Tuning |

| Aniline (NH2) Group | Defines the core as an electron-donating (p-type) unit; influences HOMO energy level. | Can be alkylated or arylated to modify ionization potential and hole-transport properties. |

| Phenyl (C6H5) Group | Enhances π-conjugation; promotes intermolecular π-π stacking for charge transport. | Substituents on the phenyl ring can alter electronic properties and steric hindrance. |

| Pentyloxy (OC5H11) Group | Increases solubility in organic solvents for solution processing; influences molecular packing and film morphology. nih.gov | The length and branching of the alkyl chain can be varied to finely control solubility and self-assembly. |

This ability to tune properties is central to optimizing organic semiconductors for specific applications. For example, modifying the side chains is a common strategy to improve processability in environmentally friendly "green solvents." escholarship.org

Applications in Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The ability of molecules to spontaneously organize into well-defined, larger structures is known as self-assembly. The molecular architecture of this compound, featuring both flexible and rigid components, makes it an interesting candidate for creating self-assembling systems.

The interplay between the different parts of the molecule is expected to direct its organization in the solid state or in solution:

π-π Stacking : The phenyl group and the aniline ring are aromatic and can engage in π-π stacking, which would encourage molecules to stack in a co-facial arrangement, beneficial for charge transport.

Hydrogen Bonding : The N-H bonds of the aniline group can act as hydrogen bond donors, while the oxygen of the pentyloxy group can be a hydrogen bond acceptor. This can lead to the formation of specific, ordered networks.

Van der Waals Interactions : The flexible pentyloxy chain can interact with the chains of neighboring molecules through van der Waals forces. Studies on other alkoxy-substituted molecules have shown that these chains often interdigitate, leading to highly ordered two-dimensional layered structures. nih.gov

This capacity for self-organization is critical for fabricating high-performance organic electronic devices, where a high degree of molecular order in the active layer is often required. The specific balance of these interactions in this compound could lead to the formation of lamellar (layered) or columnar structures, which have distinct properties and applications.

Exploration in Catalysis and Reaction Development

While aniline derivatives are frequently the products of catalytic reactions, the direct use of a specific molecule like this compound as a catalyst or a ligand in catalysis is not extensively documented. However, the broader class of aniline derivatives is central to reaction development.

The synthesis of substituted anilines is a major focus of research in catalysis. rsc.org Efficient methods have been developed for their preparation, including:

Catalytic Hydrogenation : The reduction of the corresponding nitrobenzene (B124822) precursor using catalysts like palladium on carbon is a common industrial method. youtube.com

Metal-Mediated Reductions : Reagents such as iron in acetic acid or stannous chloride provide milder conditions for the reduction of nitro groups, which can be advantageous when other sensitive functional groups are present in the molecule. youtube.com

Copper-Catalyzed Rearrangements : Novel methods, such as the copper-catalyzed rearrangement of N-methoxyanilines, have been developed to access meta-substituted anilines, which are traditionally difficult to synthesize. tohoku.ac.jp

Three-Component Reactions : Facile methods for synthesizing meta-substituted arylamines from acyclic precursors have been developed based on the cyclo-condensation of in-situ generated imines with 1,3-diketones. rsc.org

These advancements in reaction development ensure that valuable building blocks like this compound and its isomers can be synthesized efficiently, providing the necessary starting materials for further exploration in materials science and medicinal chemistry.

Future Perspectives and Emerging Research Avenues for 2 Pentyloxy 5 Phenylaniline

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift in how molecules like 2-Pentyloxy-5-phenylaniline are discovered and optimized. Machine learning (ML) and deep learning (DL) algorithms are becoming indispensable tools for accelerating the design of novel compounds with tailored properties. rsc.org

Predictive Modeling: AI models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be trained on datasets of aniline (B41778) and biphenyl (B1667301) derivatives to predict the biological activities and physicochemical properties of new analogues of this compound. nih.gov By inputting molecular descriptors, these models can forecast parameters such as fungicidal efficacy, receptor binding affinity, or electronic properties, thereby prioritizing the synthesis of the most promising candidates and reducing the number of failed preclinical molecules. nih.govnih.gov

De Novo Design: Generative AI models can design entirely new derivatives of this compound. By learning from vast chemical databases, these algorithms can propose novel structures that are predicted to have enhanced performance for specific applications, such as improved liquid crystal phases or greater efficacy as pharmaceutical intermediates. nih.gov This automated feature extraction allows for the creation of complex characteristics from simpler attributes, driving rational drug design. nih.gov

Reaction Prediction and Synthesis Planning: AI tools can also revolutionize the synthesis process. By analyzing vast reaction databases, these platforms can predict the outcomes of potential chemical reactions, identify optimal reaction conditions, and even devise complete synthetic routes for complex derivatives of this compound. This accelerates the research and development cycle significantly.

Table 1: Potential AI/ML Applications in this compound Research

| AI/ML Application | Description | Potential Impact |

| Property Prediction (QSPR/QSAR) | Use of machine learning models to predict physical, chemical, and biological properties from molecular structure. nih.gov | Prioritizes synthesis of derivatives with desired traits (e.g., optimal electronic properties, biological activity). |

| Generative Molecular Design | Employs deep learning to generate novel molecular structures based on a desired set of properties. nih.gov | Discovers new, patentable derivatives with potentially superior performance in materials or pharmaceuticals. |

| Reaction Optimization | AI algorithms analyze variables like catalyst, solvent, and temperature to predict optimal synthetic conditions. bohrium.com | Increases reaction yields, reduces waste, and accelerates the discovery of efficient synthetic pathways. |

| Spectra Prediction | Models trained to predict spectroscopic data (e.g., NMR, Mass Spec) from a chemical structure. | Aids in the structural confirmation of newly synthesized derivatives. |

Development of High-Throughput Synthetic Methodologies and Screening

To fully explore the potential of the this compound scaffold, methods for rapid synthesis and evaluation are essential. High-throughput techniques enable the creation and testing of large libraries of derivatives in a fraction of the time required by traditional methods.

Automated and Flow Synthesis: Modern synthetic chemistry is moving towards automated platforms and continuous flow reactors. These technologies allow for precise control over reaction parameters, improved safety, and the rapid synthesis of compound libraries. nih.gov Methodologies like the Pd/C–ethylene system for creating substituted anilines from cyclohexanones or gold-catalyzed three-component reactions offer robust and versatile routes that could be adapted for high-throughput production of this compound analogues. bohrium.comacs.org These methods tolerate a wide variety of functional groups, enabling the systematic modification of the core structure to probe structure-activity relationships. acs.orgnih.gov

Biocatalysis: The use of enzymes, such as nitroreductases, in synthesis is a growing area that offers high selectivity and sustainability. nih.gov An immobilized enzyme system could be developed for the continuous flow synthesis of aniline derivatives, avoiding the need for high-pressure hydrogen gas or expensive precious-metal catalysts. nih.gov This approach is particularly valuable for creating chiral molecules or for reactions requiring high chemoselectivity.

High-Throughput Screening (HTS): Once a library of derivatives has been synthesized, HTS allows for the rapid evaluation of their properties. Whether screening for biological activity against a specific enzyme or testing for desired physical properties in new materials, HTS can quickly identify "hit" compounds from thousands of candidates, dramatically accelerating the discovery pipeline.

Exploration of Novel Material Systems and Nanoscale Architectures

The biphenyl and alkoxy-aniline motifs within this compound make it a prime candidate for incorporation into advanced materials and nanostructures. rsc.org

Liquid Crystals: Biphenyl derivatives are fundamental building blocks for liquid crystals (LCs). rsc.org The elongated structure of this compound, combined with the flexible pentyloxy chain, could be exploited to create novel nematic or smectic LCs. By modifying the substituents, researchers could fine-tune properties like the clearing point, viscosity, and dielectric anisotropy. A recent strategy involves creating bridged biphenyls to reduce molecular planarity, which helps in achieving nematic phases at lower temperatures—a technique that could be applied to this compound's derivatives. rsc.org

Organic Electronics: Phenyl-substituted aromatic amines are investigated for their use in organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.orgwikipedia.org The electronic properties of this compound could be modulated through derivatization to create materials for charge-transport layers or fluorescent emitters. Its structural similarity to compounds like 2-phenylpyridine, a precursor for highly fluorescent iridium complexes used in OLEDs, suggests potential in this area. wikipedia.org

Self-Assembling Systems and Polymers: The amphiphilic nature of the molecule, with its nonpolar alkyl chain and polar aniline head, could be harnessed to create self-assembling monolayers or micelles. Furthermore, the aniline group provides a reactive handle for polymerization, enabling the creation of novel conductive polymers or helical coordination polymers with unique conformational and electronic properties. rsc.org

Table 2: Potential Material Applications for this compound Derivatives

| Material System | Relevant Structural Feature | Potential Application |

| Liquid Crystals | Elongated biphenyl core, flexible alkoxy chain. rsc.orgrsc.org | Display technologies, smart windows, sensors. |

| Organic Electronics (OLEDs) | Phenylaniline core, potential for cyclometalation. wikipedia.org | Hole-transport layers, host materials, fluorescent emitters. |

| Conductive Polymers | Polymerizable aniline group. | Antistatic coatings, sensors, organic electrodes. |

| Nanoscale Architectures | Amphiphilic character, potential for coordination. rsc.org | Drug delivery vehicles, functional surfaces, helical polymers. |

Interdisciplinary Impact and Collaborative Research Opportunities

The full realization of the potential of this compound requires a multidisciplinary approach. The complexity of modern scientific challenges necessitates breaking down traditional silos and fostering collaboration between experts in different fields.

Chemistry and Computer Science: Organic chemists can partner with data scientists to develop and refine the AI/ML models needed for predictive design and synthesis planning. rsc.org

Chemistry and Materials Science/Physics: Collaborations between synthetic chemists and materials scientists are crucial for designing, synthesizing, and characterizing novel liquid crystals, polymers, and electronic materials based on the this compound scaffold. rsc.org

Chemistry and Biology/Pharmacology: To explore potential pharmaceutical applications, chemists would need to work closely with biologists and pharmacologists to conduct bioassays, study structure-activity relationships, and understand the mechanisms of action. nih.govnih.gov

By embracing these emerging research avenues and fostering interdisciplinary partnerships, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-Pentyloxy-5-phenylaniline?

- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, where the pentyloxy group is introduced via alkylation of a phenolic intermediate. Characterization requires 1H/13C NMR to confirm structural integrity (e.g., verifying the absence of unreacted precursors) and HPLC for purity assessment (>95%). Mass spectrometry (MS) validates molecular weight. For reproducibility, experimental protocols must detail solvent systems, temperature controls, and catalyst ratios . Raw spectral data (e.g., NMR peaks at δ 7.2–7.4 ppm for aromatic protons) should be tabulated in supplementary materials to align with journal standards .

Q. How can researchers ensure the reproducibility of this compound synthesis?

- Answer : Reproducibility hinges on rigorous documentation of reaction conditions (e.g., inert atmosphere requirements, stoichiometric precision) and validation against reference spectra from databases like NIST Chemistry WebBook . Batch-to-batch variability can be minimized by standardizing purification methods (e.g., column chromatography vs. recrystallization) and reporting yield ranges (e.g., 65–72%) in the main text, with outlier data moved to supplementary files .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or absorption bands) may arise from conformational isomerism or solvent effects. Researchers should:

- Compare experimental data with computational predictions (e.g., DFT-based spectral simulations).

- Perform variable-temperature NMR to detect dynamic equilibria.

- Cross-validate using alternative techniques (e.g., X-ray crystallography for solid-state conformation).

Contradictions must be analyzed iteratively, revisiting synthetic steps or purity assumptions .

Q. How can the electronic effects of the pentyloxy substituent be systematically studied in this compound?

- Answer :

- Experimental Design :

- Synthesize analogs with varying alkoxy chain lengths (e.g., methoxy vs. heptyloxy) to isolate steric/electronic contributions.

- Use cyclic voltammetry to measure oxidation potentials, correlating with Hammett parameters.

- Perform UV-Vis spectroscopy to assess π→π* transitions influenced by electron-donating groups.

- Data Interpretation : Tabulate redox potentials and λmax values to identify trends. For example, a bathochromic shift >10 nm may indicate enhanced conjugation .

Q. What methodologies validate the stability of this compound under varying environmental conditions?

- Answer :

- Accelerated Degradation Studies : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) over 4–12 weeks.

- Analytical Tools : Monitor decomposition via LC-MS for byproduct identification (e.g., hydrolyzed aniline derivatives) and quantify stability using Arrhenius kinetics.

- Reporting : Use degradation profiles (e.g., half-life at 25°C) in the main text, with raw kinetic datasets in appendices .

Methodological Considerations

Q. How should researchers integrate computational modeling with experimental data for this compound?

- Answer :

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, validating with IC50 values from enzyme assays.

- MD Simulations : Assess solvation dynamics or ligand-protein stability over 100-ns trajectories.

- Data Alignment : Compare computed binding energies (±0.5 kcal/mol) with experimental inhibition constants, addressing deviations through force-field adjustments .

Q. What frameworks address ethical and analytical validity in studies involving this compound?

- Answer :

- Ethical Compliance : Obtain institutional approval for toxicity assays (e.g., Ames test for mutagenicity) and disclose conflicts of interest .

- Analytical Rigor : Implement negative controls (e.g., solvent-only samples) and blinded data analysis to mitigate confirmation bias. Use Cohen’s κ or intraclass correlation coefficients to quantify inter-rater reliability in spectral interpretation .

Data Presentation Guidelines

- Tables : Include processed data critical to the research question (e.g., reaction yields, spectral assignments) in the main text. Raw datasets (e.g., NMR FID files) should be archived in repositories like Zenodo .

- Figures : Use error bars for biological replicates (n ≥ 3) and annotate chromatograms with retention times/peak areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.